(2S)-2-(aminomethyl)butanoic Acid

Description

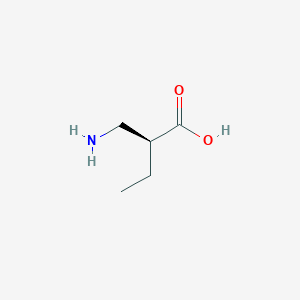

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-(aminomethyl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-2-4(3-6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBICVCPHTYGKKD-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30463260 | |

| Record name | Butanoic acid, 2-(aminomethyl)-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

538368-15-9 | |

| Record name | Butanoic acid, 2-(aminomethyl)-, (2S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30463260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2S)-2-(aminomethyl)butanoic Acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

(2S)-2-(aminomethyl)butanoic acid, a chiral β-amino acid, represents a class of compounds of growing significance in medicinal chemistry and drug development. Unlike their α-amino acid counterparts, the unique structural arrangement of β-amino acids imparts distinct conformational preferences and metabolic stability to peptides and small molecule therapeutics. This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the chemical properties, synthesis, and potential applications of this compound, grounded in established scientific principles and methodologies.

Molecular Structure and Physicochemical Properties

This compound is a non-proteinogenic amino acid characterized by an aminomethyl group attached to the chiral center at the second carbon of the butanoic acid backbone.

Chemical Structure:

This β²-amino acid structure, with the substituent on the carbon adjacent to the carbonyl group, influences its conformational behavior and its utility as a building block in peptidomimetics[1].

Physicochemical Data Summary

| Property | Value | Source |

| Molecular Formula | C₅H₁₁NO₂ | [2] |

| Molecular Weight | 117.15 g/mol | [2] |

| Melting Point | 220-221 °C | |

| CAS Number | 538368-15-9 | [2] |

| IUPAC Name | This compound | |

| Predicted pKa (Acidic) | ~4-5 | General knowledge of carboxylic acids |

| Predicted pKa (Basic) | ~9-10 | General knowledge of primary amines |

| Predicted LogP | 0.0559 | [2] |

| Topological Polar Surface Area (TPSA) | 63.32 Ų | [2] |

Synthesis and Stereochemical Control

The enantioselective synthesis of β-amino acids is a critical area of research, as the biological activity of resulting compounds is often stereospecific. Several strategies have been developed for the synthesis of chiral β-amino acids, including those starting from the chiral pool, employing enzymatic resolutions, or utilizing asymmetric catalysis.

Conceptual Asymmetric Synthesis Workflow

A common and effective strategy for synthesizing enantiomerically pure β-amino acids involves the use of chiral auxiliaries or catalysts to direct the stereochemical outcome of key bond-forming reactions. One such conceptual pathway is the asymmetric conjugate addition to an α,β-unsaturated ester.

Caption: Conceptual workflow for the asymmetric synthesis of a β-amino acid.

Exemplary Enantioselective Synthesis Protocol (Conceptual)

The following protocol outlines a general, conceptual approach for the enantioselective synthesis of a β²-amino acid, inspired by established methodologies in asymmetric synthesis[10][11][12].

Step 1: Asymmetric Michael Addition

-

To a solution of an appropriate α,β-unsaturated ester (e.g., ethyl but-2-enoate) in an anhydrous, aprotic solvent (e.g., dichloromethane) at a controlled temperature (e.g., -78 °C), add a chiral catalyst (e.g., a proline-derived organocatalyst).

-

Slowly add a protected nitrogen nucleophile (e.g., dibenzyl azodicarboxylate). The choice of protecting group is critical for directing the reaction and for subsequent deprotection steps[5][13][14][].

-

Stir the reaction mixture at the controlled temperature until completion, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Quench the reaction and perform an aqueous workup to isolate the crude chiral β-amino ester.

-

Purify the product by column chromatography.

Step 2: Hydrolysis and Deprotection

-

Dissolve the purified β-amino ester in a suitable solvent system (e.g., a mixture of tetrahydrofuran and water).

-

Add a base (e.g., lithium hydroxide) to facilitate the hydrolysis of the ester to the corresponding carboxylic acid.

-

Monitor the reaction by TLC or HPLC. Upon completion, neutralize the reaction mixture and extract the product.

-

Perform a deprotection step to remove the nitrogen protecting group. The conditions for this step will depend on the chosen protecting group (e.g., hydrogenolysis for a benzyl-based group).

-

Purify the final product, this compound, by recrystallization or chromatography.

Rationale for Experimental Choices:

-

Chiral Catalyst: The use of a chiral catalyst is paramount for establishing the desired stereocenter with high enantiomeric excess.

-

Protecting Groups: Protecting the amino group prevents side reactions and allows for controlled bond formation. The choice of an orthogonal protecting group strategy is essential for complex syntheses[13][14][][16].

-

Low Temperature: Many asymmetric reactions are performed at low temperatures to enhance stereoselectivity by minimizing competing, non-selective reaction pathways.

Chemical Reactivity and Stability

The chemical reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the primary amine.

Reactions of the Carboxylic Acid Group:

-

Esterification: In the presence of an alcohol and an acid catalyst, the carboxylic acid can be converted to its corresponding ester.

-

Amide Bond Formation: The carboxyl group can be activated (e.g., using carbodiimides like DCC or EDC) to react with an amine, forming an amide bond. This is the fundamental reaction in peptide synthesis.

Reactions of the Amino Group:

-

N-Acylation: The primary amine is nucleophilic and readily reacts with acylating agents (e.g., acid chlorides, anhydrides) to form amides.

-

N-Alkylation: The amine can be alkylated, although this can be challenging to control and may lead to over-alkylation.

-

Protection: The amino group is typically protected during peptide synthesis using reagents like Fmoc-Cl or Boc-anhydride to prevent its reaction during carboxyl group activation.

Stability and Degradation

Like other amino acids, this compound is susceptible to degradation under certain conditions. The primary degradation pathways for amino acids include deamination and decarboxylation, which can be influenced by factors such as temperature, pH, and the presence of oxidizing agents[1][2][3][17]. The β-amino acid structure, however, generally confers greater metabolic stability compared to α-amino acids, as they are often poor substrates for proteases[][19].

Analytical Methodologies

The characterization and purity assessment of this compound and its derivatives are crucial for research and development. High-performance liquid chromatography (HPLC) is a primary analytical tool for this purpose.

Enantiomeric Purity Analysis by Chiral HPLC

Determining the enantiomeric purity is critical. This is typically achieved using a chiral stationary phase (CSP) that can differentiate between the (S) and (R) enantiomers.

Caption: General workflow for chiral HPLC analysis.

General Chiral HPLC Protocol

The following is a general protocol for the chiral separation of β-amino acids, which can be adapted for this compound[4][20][21][22][23][24].

-

Column Selection: Choose a suitable chiral column. Crown ether-based columns, such as Crownpak CR(+), have been shown to be effective for the separation of underivatized β-amino acids[21].

-

Mobile Phase Preparation: Prepare an appropriate mobile phase. For crown ether columns, this is often an acidic aqueous solution with an organic modifier (e.g., perchloric acid in water with methanol).

-

Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Column Temperature: Often controlled to optimize separation (e.g., 25 °C).

-

Detection: UV detection may be challenging due to the lack of a strong chromophore. Derivatization with a UV-active tag (e.g., Marfey's reagent) can be employed, or a more universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) can be used.

-

-

Data Analysis: Integrate the peaks corresponding to the two enantiomers to determine the enantiomeric excess (% ee).

Applications in Drug Discovery and Development

β-amino acids are valuable building blocks in medicinal chemistry, primarily due to the enhanced metabolic stability and unique conformational properties they impart to peptidomimetics[][19][25][26][27][28][29][30][31][32].

Peptidomimetics

Incorporating this compound into a peptide sequence can induce specific secondary structures, such as helices or turns, which may be crucial for binding to a biological target[][19]. The resistance of β-amino acid-containing peptides to proteolytic degradation makes them attractive candidates for therapeutic development, as it can lead to improved pharmacokinetic profiles.

Potential Therapeutic Areas

While specific biological targets for this compound have not been extensively reported, the broader class of β-amino acids and their derivatives have shown promise in various therapeutic areas, including:

-

Antimicrobials: β-peptides can mimic the amphipathic structures of natural antimicrobial peptides.

-

Enzyme Inhibitors: The constrained conformations of β-amino acid-containing peptides can lead to potent and selective enzyme inhibitors[].

-

Receptor Agonists and Antagonists: The defined spatial arrangement of side chains in β-peptides can be designed to interact with specific receptors[].

The development of drugs incorporating this compound is an active area of research, with the potential to address challenges associated with traditional peptide-based therapeutics.

References

-

Ilisz, I., Aranyi, A., Pataj, Z., & Péter, A. (2009). HPLC enantioseparation of β2-homoamino acids using a crown ether-based chiral stationary phase. Journal of Separation Science, 32(7), 981–987. [Link]

-

Péter, A., Tóth, G., & Tourwé, D. (2001). High-performance liquid chromatographic enantioseparation of beta-amino acids. Journal of Chromatography A, 926(2), 229–238. [Link]

-

Fazal-ur-Rehman, M. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Medicinal Chemistry (Los Angeles), 8(4), 95-99. [Link]

-

Waingeh, V., Ngassa, F., & Song, J. (2015). A Theoretical Study of β-Amino Acid Conformational Energies and Solvent Effect. Open Journal of Physical Chemistry, 5, 122-131. [Link]

-

Cal-Raza, F., Lelievre, D., Roy, O., & Brigaud, T. (2014). Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. ACS Medicinal Chemistry Letters, 5(10), 1073–1077. [Link]

-

Mortenson, D. E., Kreitler, D. F., Thomas, N. C., Guzei, I. A., Gellman, S. H., & Forest, K. T. (2018). Evaluation of β-Amino Acid Replacements in Protein Loops: Effects on Conformational Stability and Structure. ChemBioChem, 19(6), 604–612. [Link]

-

Afsah, S., & Fathalla, M. (2017). β-Amino Acids: Role in Human Biology and Medicinal Chemistry-A Review. Journal of Amino Acids, 2017, 9852932. [Link]

-

Avdeef, A., & Tsinman, O. (2018). Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C. ADMET & DMPK, 6(3), 165–197. [Link]

-

Veeprho. Peptides and Probable Degradation Pathways. (2020). [Link]

-

Biology LibreTexts. 18.5: Pathways of Amino Acid Degradation. (2021). [Link]

-

Monteiro, C., & Pinheiro, C. (2022). Non-Canonical Amino Acids as Building Blocks for Peptidomimetics: Structure, Function, and Applications. Molecules, 27(19), 6641. [Link]

-

Moof University. Amino Acid Oxidation Pathways (Part 4 of 10) - Amino Acids Degraded to Acetyl-CoA. (2016). [Link]

-

Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Methods in Molecular Biology, 522, 3–26. [Link]

-

El-Faham, A., & Albericio, F. (2011). Amino Acid-Protecting Groups. Chemical Reviews, 111(11), 6557–6602. [Link]

-

Gilon, C., Leshem, R., & Grushka, E. (1979). Determination of enantiomers of amino acids by reversed phase high performance liquid chromatography. Analytical Chemistry, 51(13), 2273–2275. [Link]

-

AAPPTec. Amino Acid Derivatives for Peptide Synthesis. [Link]

-

Csendes, Z., & Völgyi, G. (2021). Low Field NMR Determination of pKa Values for Hydrophilic Drugs for Students in Medicinal Chemistry. Molecules, 26(16), 4999. [Link]

-

Kumar, A., Singh, G., & Kumar, D. (2023). Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications. Molecules, 28(20), 7119. [Link]

-

van der Hoek, S. A., de Hulster, E. A. F., van Maris, A. J. A., & Pronk, J. T. (2017). Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. AMB Express, 7(1), 63. [Link]

-

Li, H., & Jorgensen, W. L. (2022). Improved estimation of intrinsic solubility of drug-like molecules through multi-task graph transformer. Journal of Computer-Aided Molecular Design, 36(11), 723–733. [Link]

-

Shiraiwa, T., & Yamamoto, H. (2002). Preparation of Optically Active 2-Aminobutanoic Acid via Optical Resolution by Replacing Crystallization. Journal of the Japan Oil Chemists' Society, 51(1), 51-56. [Link]

-

Abraham, M. H., & Acree, W. E. (2015). Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. Journal of Pharmaceutical Innovation, 10(4), 324–336. [Link]

-

Burgess, K. (2010). Universal Peptidomimetics. ACS Medicinal Chemistry Letters, 1(9), 438–442. [Link]

-

Gilon, C., Halle, D., Chorev, M., Salinger, Z., & Selinger, Z. (1991). Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis. Methods in Enzymology, 203, 248–279. [Link]

-

Avdeef, A. (2012). Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database. Journal of Chemical Information and Modeling, 52(8), 2073–2081. [Link]

-

Gante, J. (1994). Peptidomimetics and peptide backbone modifications. Angewandte Chemie International Edition in English, 33(17), 1699–1726. [Link]

-

Li, Y., Wang, Y., & Hao, H. (2018). Solubility and Thermodynamic Properties of (2S)-Pyrrolidine-2-carboxylic Acid in Water, Alcohols, and Water–Alcohol Mixtures. Journal of Chemical & Engineering Data, 63(10), 3848–3855. [Link]

-

Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. John Wiley & Sons. [Link]

-

Llinàs, A., & Avdeef, A. (2013). Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds. Journal of Pharmaceutical Sciences, 102(12), 4339–4352. [Link]

-

Brenna, E., Gatti, F. G., & Scaglianti, M. (2019). Two Complementary Synthetic Approaches to the Enantiomeric Forms of the Chiral Building Block (2,6,6-Trimethyltetrahydro-2H-pyran-2-yl)methanol: Application to the Stereospecific Preparation of the Natural Flavor Linaloyl Oxide. Molecules, 24(15), 2736. [Link]

-

Chen, F. F., & Wu, B. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 795853. [Link]

-

Caine, B., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(22), 5756–5767. [Link]

-

Remko, M. (2009). Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. Journal of Molecular Structure: THEOCHEM, 903(1-3), 57–64. [Link]

Sources

- 1. Degradation pathways of amino acids during thermal utilization of biomass: a review [journal.hep.com.cn]

- 2. Degradation of amino acids | PDF [slideshare.net]

- 3. bio.libretexts.org [bio.libretexts.org]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. chemia.ug.edu.pl [chemia.ug.edu.pl]

- 6. mdpi.com [mdpi.com]

- 7. Comparison of the accuracy of experimental and predicted pKa values of basic and acidic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids | Semantic Scholar [semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]

- 16. peptide.com [peptide.com]

- 17. veeprho.com [veeprho.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. High-performance liquid chromatographic enantioseparation of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Prediction of aqueous intrinsic solubility of druglike molecules using Random Forest regression trained with Wiki-pS0 database - PMC [pmc.ncbi.nlm.nih.gov]

- 25. hilarispublisher.com [hilarispublisher.com]

- 26. Peptides containing β-amino acid patterns: challenges and successes in medicinal chemistry. | Semantic Scholar [semanticscholar.org]

- 27. hilarispublisher.com [hilarispublisher.com]

- 28. mdpi.com [mdpi.com]

- 29. Advances in Peptidomimetics for Next-Generation Therapeutics: Strategies, Modifications, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Universal Peptidomimetics - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Peptidomimetics: Fmoc solid-phase pseudopeptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Peptidomimetics and peptide backbone modifications - PubMed [pubmed.ncbi.nlm.nih.gov]

(2S)-2-(aminomethyl)butanoic Acid structure and stereochemistry

<An In-depth Technical Guide on (2S)-2-(aminomethyl)butanoic Acid: Structure and Stereochemistry >

Foreword: A Senior Application Scientist's Perspective

In the landscape of modern drug discovery and development, the precise control of molecular architecture is not merely an academic exercise but a fundamental prerequisite for success. Chiral molecules, in particular, demand a rigorous understanding of their three-dimensional nature, as stereoisomers can exhibit profoundly different pharmacological and toxicological profiles. This guide is intended for fellow researchers, scientists, and drug development professionals, offering a deep dive into the structural and stereochemical nuances of this compound. Here, we move beyond simple definitions to explore the causality behind its properties and the logic underpinning its stereoselective synthesis. Our focus is on building a robust, foundational knowledge base that is both scientifically sound and practically applicable in a laboratory setting.

Core Molecular Structure: Identity and Physicochemical Properties

This compound is a non-proteinogenic β-amino acid, a class of compounds that has garnered significant interest for its unique conformational properties and biological activities.

Nomenclature and Structural Representation

-

Systematic IUPAC Name : this compound

-

Common Synonyms : (S)-2-ethyl-β-alanine

-

Molecular Formula : C₅H₁₁NO₂[1]

-

Molecular Weight : 117.15 g/mol [1]

The fundamental structure consists of a butanoic acid backbone with an aminomethyl group attached to the second carbon. This substitution pattern classifies it as a β-amino acid.

2D Chemical Structure:

Key Physicochemical Data

A summary of essential physicochemical properties is crucial for predicting the behavior of this compound in various experimental and physiological environments.

| Property | Value (Predicted/Experimental) | Significance in Drug Development |

| Melting Point | 220-221 °C[1] | Influences formulation, stability, and purification methods. |

| pKa₁ (Carboxylic Acid) | ~3.49[1] | Dictates the charge state at physiological pH, affecting solubility and receptor interactions. |

| pKa₂ (Amine) | ~10.0 (Estimated) | Also determines the charge state and potential for hydrogen bonding. |

| LogP | 0.0559[2] | Provides an indication of the molecule's lipophilicity, which is critical for membrane permeability and ADME properties. |

| Topological Polar Surface Area (TPSA) | 63.32 Ų[2] | Correlates with drug transport properties and oral bioavailability. |

The Decisive Role of Stereochemistry

The designation "(2S)" is not a mere descriptor; it is the key to the molecule's specific biological function. The spatial arrangement of the atoms at the chiral center dictates how the molecule interacts with other chiral entities, such as enzymes and receptors.

Defining the (S)-Configuration: A Cahn-Ingold-Prelog Perspective

The absolute configuration of the stereocenter at the C2 position is assigned using the Cahn-Ingold-Prelog (CIP) priority rules. This systematic approach ensures unambiguous communication of the molecule's three-dimensional structure.

Assigning Priorities to Substituents on C2:

-

-COOH (Carboxylic acid): Highest priority due to the carbon's bonds to two oxygen atoms.

-

-CH₂NH₂ (Aminomethyl): The carbon is bonded to a nitrogen atom, which has a higher atomic number than the carbon of the ethyl group.

-

-CH₂CH₃ (Ethyl): The carbon is bonded to another carbon.

-

-H (Hydrogen): Lowest priority.

When orienting the molecule with the lowest priority group (hydrogen) pointing away from the viewer, the sequence from highest to lowest priority (1 → 2 → 3) traces a counter-clockwise path. This defines the stereocenter as having the (S)-configuration .

Visualization of Stereochemistry

A clear visualization of the three-dimensional structure is paramount for understanding its potential interactions with biological targets.

Caption: 3D representation of this compound.

Strategies for Stereoselective Synthesis

The synthesis of enantiomerically pure β-amino acids is a significant area of research in organic chemistry.[3] Various methods have been developed to control the stereochemistry at the chiral center.[4][5]

Asymmetric Synthesis: A Conceptual Workflow

A common and effective approach to obtaining the desired (S)-enantiomer involves the use of chiral auxiliaries or catalysts. This ensures that the formation of the chiral center proceeds with a high degree of stereoselectivity.

Generalized Asymmetric Synthesis Workflow:

Caption: Conceptual workflow for asymmetric synthesis.

Exemplary Protocol: Synthesis via Michael Addition to a Chiral Nitroalkene

This protocol describes a plausible stereoselective synthesis, illustrating the principles of asymmetric induction.

Step-by-Step Methodology:

-

Preparation of the Chiral Nitroalkene: A chiral amine is condensed with a suitable nitro-containing precursor to form a chiral nitroalkene. The stereochemistry of the amine directs the subsequent addition.

-

Michael Addition: An appropriate nucleophile, such as a Grignard reagent (e.g., ethylmagnesium bromide), is added to the chiral nitroalkene in the presence of a suitable catalyst. The chiral environment of the nitroalkene dictates the facial selectivity of the addition, leading to the formation of a diastereomerically enriched intermediate.

-

Reduction of the Nitro Group: The nitro group of the intermediate is reduced to a primary amine using a reducing agent like catalytic hydrogenation (H₂/Pd-C) or a metal hydride.

-

Hydrolysis and Purification: The resulting ester or amide is hydrolyzed under acidic or basic conditions to yield the carboxylic acid. Purification by chromatography or crystallization affords the enantiomerically pure this compound.

Causality Behind Experimental Choices:

-

Chiral Amine: The choice of a specific enantiomer of the amine is critical for inducing the desired stereochemistry in the final product.

-

Reaction Temperature: Low temperatures are often employed during the Michael addition to enhance stereoselectivity by favoring the kinetically controlled product.

-

Catalyst: The selection of the catalyst can influence the rate and selectivity of the reaction.

Spectroscopic and Analytical Characterization

Confirmation of the structure and stereochemical purity of this compound is essential and is typically achieved through a combination of spectroscopic and analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for elucidating the structure of organic molecules.

-

¹H NMR: The proton NMR spectrum provides information about the number of different types of protons and their connectivity. For this compound, one would expect to see distinct signals for the protons of the ethyl group, the aminomethyl group, and the proton at the chiral center.

-

¹³C NMR: The carbon NMR spectrum reveals the number of non-equivalent carbon atoms. In this case, five distinct signals would be expected.

-

Chiral Analysis: To determine the enantiomeric excess, chiral shift reagents or chiral solvating agents can be used in NMR. These agents interact with the enantiomers to form diastereomeric complexes that have different NMR spectra, allowing for their quantification.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. For this compound, the protonated molecular ion [M+H]⁺ would be expected at an m/z of approximately 118.1.

Chiral Chromatography

High-performance liquid chromatography (HPLC) or gas chromatography (GC) using a chiral stationary phase is the gold standard for separating and quantifying enantiomers, thereby determining the enantiomeric purity of the synthesized compound.

Applications and Significance in Research and Development

β-amino acids like this compound are valuable building blocks in medicinal chemistry. Their incorporation into peptides can lead to the formation of stable secondary structures, such as helices and turns. These β-peptides are often resistant to enzymatic degradation, making them attractive candidates for drug development.

Logical Relationship: From Structure to Application

Caption: The role of this compound in the drug discovery pipeline.

Conclusion

This technical guide has provided a comprehensive overview of the structure, stereochemistry, and synthetic considerations for this compound. As a Senior Application Scientist, I emphasize the importance of a deep and causal understanding of these fundamental principles. The ability to not only synthesize but also rigorously characterize and confirm the absolute stereochemistry of such chiral building blocks is a cornerstone of modern, rational drug design. The insights and methodologies presented herein are intended to serve as a valuable resource for scientists and researchers dedicated to advancing the frontiers of medicinal chemistry.

References

-

Straub, M. R. (2021). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Arts & Sciences Theses and Dissertations, 2535. [Link][4]

-

Singh, R., & Singh, O. V. (2015). Enantioselective Synthesis of β-amino acids: A Review. Organic & Inorganic Chemistry, 1(1). [Link][3]

-

Li, Z., et al. (2022). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. Nature Communications, 13(1), 4588. [Link][5]

-

Ooi, T., et al. (2007). Practical Stereoselective Synthesis of β-Branched α-Amino Acids through Efficient Kinetic Resolution in the Phase-Transfer-Catalyzed Asymmetric Alkylations. Organic Letters, 9(20), 3945–3948. [Link]

- Google Patents. (2006). Synthesis of (2S,3R)

-

Sleebs, B. E., & Waddington, L. (2009). Recent Advances in Stereoselective Synthesis and Application of β-Amino Acids. Current Organic Synthesis, 6(4), 430-466. [Link][7]

-

American Elements. 2-(aminomethyl)butanoic acid hydrochloride. [Link][8]

Sources

- 1. chembk.com [chembk.com]

- 2. chemscene.com [chemscene.com]

- 3. hilarispublisher.com [hilarispublisher.com]

- 4. "Enantioselective synthesis of β-amino acid derivatives using amidine-b" by Matthew Robert Straub [openscholarship.wustl.edu]

- 5. Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. (R)-2-aminomethyl butyric acid | C5H11NO2 | CID 51522667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. americanelements.com [americanelements.com]

- 9. Methyl 2-aminobutanoate, (2S)- | C5H11NO2 | CID 10820508 - PubChem [pubchem.ncbi.nlm.nih.gov]

(2S)-2-(aminomethyl)butanoic Acid as a GABA analogue

An In-depth Technical Guide to (2S)-2-(aminomethyl)butanoic Acid as a GABA Analogue

Foreword

The central nervous system (CNS) maintains a delicate equilibrium between excitation and inhibition, a balance in which γ-aminobutyric acid (GABA) plays a pivotal role as the primary inhibitory neurotransmitter.[1] Dysfunction in the GABAergic system is implicated in a spectrum of neurological and psychiatric disorders, including epilepsy, neuropathic pain, anxiety, and spasticity.[1][2] However, GABA itself has limited therapeutic utility due to its inability to efficiently cross the blood-brain barrier.[1] This has driven the development of GABA analogues—molecules designed to mimic, potentiate, or otherwise modulate GABAergic transmission.[2][3]

This guide provides a comprehensive technical overview of this compound, a stereospecific GABA analogue. From its chemical synthesis and structural nuances to its putative mechanisms of action and a detailed roadmap for its preclinical evaluation, this document is intended for researchers, medicinal chemists, and drug development professionals. We will delve into the causal reasoning behind experimental designs and present validated protocols to empower scientific investigation into this and related compounds.

The GABAergic System: A Primer on the Target Landscape

Understanding the therapeutic potential of any GABA analogue requires a foundational knowledge of its biological context. The inhibitory effects of GABA are primarily mediated through two receptor classes:

-

GABAA Receptors: These are ligand-gated ion channels, pentameric structures that, upon GABA binding, open an integral chloride (Cl⁻) channel, leading to hyperpolarization of the neuron and subsequent inhibition of firing.[4] These receptors are notable for their multiple allosteric binding sites, which are targets for drugs like benzodiazepines and barbiturates.[4]

-

GABAB Receptors: These are G-protein coupled receptors (GPCRs) that mediate slower, more prolonged inhibitory signals.[5] Presynaptically, their activation inhibits neurotransmitter release by reducing calcium influx, while postsynaptically, they increase potassium efflux, leading to hyperpolarization.[5]

The concentration of GABA in the synaptic cleft is tightly regulated by GABA transporters (GATs), which reuptake the neurotransmitter into neurons and glial cells, and by the enzyme GABA-transaminase (GABA-T), which catabolizes GABA.[6][7] Consequently, GABA analogues can exert their effects through various mechanisms beyond direct receptor agonism, including inhibition of GATs or GABA-T, or modulation of other targets that influence neuronal excitability.[8] A prominent example includes the gabapentinoids (e.g., gabapentin, pregabalin), which, despite being GABA analogues, do not act on GABA receptors but rather on the α2δ subunit of voltage-gated calcium channels (VGCCs).[3][8]

Profile of this compound

Chemical Structure and Properties

This compound is a chiral β-amino acid. Its structure is characterized by a butanoic acid backbone with an aminomethyl group at the C2 (alpha) position, conferring the β-amino acid classification. The "(2S)" designation specifies the stereochemistry at the chiral center.

Rationale for Synthesis and Enantioselectivity

Stereochemistry is critical in pharmacology, as enantiomers of a chiral drug can exhibit vastly different activities, potencies, and toxicities. Therefore, an enantioselective synthesis is paramount to produce the desired (S)-enantiomer exclusively. Organocatalytic methods, such as those employing proline derivatives, are powerful for establishing the desired stereocenter during C-C bond formation in reactions like the Mannich addition, which is a key step in synthesizing β-amino acids.[11][12]

Synthetic Protocol: Enantioselective Synthesis

The following protocol outlines a plausible, efficient route to this compound, adapted from established organocatalytic methodologies for β²-amino acid synthesis.[11]

Protocol 2.3.1: Asymmetric Aminomethylation of Butanal

-

Reaction Setup: To a solution of (S)-(-)-α,α-diphenyl-2-pyrrolidinemethanol trimethylsilyl ether (20 mol%) in N,N-dimethylformamide (DMF) at -25 °C, add butanal (1.0 equivalent).

-

Iminium Formation: Add N-Boc-aminomethyl)benzotriazole (1.2 equivalents), which serves as a stable precursor to the formaldehyde-derived N-Boc iminium ion.

-

Catalytic Reaction: Stir the mixture at -25 °C for 24-48 hours, monitoring by TLC or LC-MS for the consumption of butanal. The catalyst facilitates the enantioselective addition of the enamine (formed from butanal and the catalyst) to the iminium ion.

-

Workup: Quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Reduction: Without further purification, dissolve the crude β-amino aldehyde in methanol. Cool to 0 °C and add sodium borohydride (NaBH₄) (1.5 equivalents) portion-wise. Stir for 2 hours at room temperature.

-

Purification (Step 1): Quench the reduction carefully with water and concentrate the mixture. Extract the resulting N-Boc-γ-amino alcohol with ethyl acetate and purify by column chromatography.

-

Oxidation: Dissolve the purified alcohol in a 1:1:1.5 mixture of acetonitrile, carbon tetrachloride, and water. Add sodium periodate (NaIO₄) (4 equivalents) followed by a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·H₂O). Stir vigorously for 12 hours.

-

Purification (Step 2): Quench with isopropanol, filter the mixture through a pad of celite, and extract with ethyl acetate. Purify the crude N-Boc-(2S)-2-(aminomethyl)butanoic acid by column chromatography.

-

Deprotection: Treat the purified product with a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (DCM) for 2 hours at room temperature.

-

Final Isolation: Concentrate the reaction mixture under reduced pressure. Triturate the residue with diethyl ether to precipitate this compound as a TFA salt. The free base can be obtained by ion-exchange chromatography.

Putative Mechanisms of Action & Pharmacological Evaluation

Given its structure as a β-amino acid, this compound may interact with several targets within the GABAergic system and beyond. The experimental workflow must be designed to systematically test these hypotheses.

In Vitro Characterization Workflow

The primary goal of in vitro testing is to determine the molecular target(s) of the compound and its potency.

Protocol 3.1.1: Radioligand Binding Assays [13]

-

Objective: To determine if the compound binds directly to GABAA or GABAB receptors.

-

Rationale: This competitive binding assay quantifies the affinity (Kᵢ) of a test compound for a receptor by measuring its ability to displace a known radiolabeled ligand.

-

Methodology:

-

Membrane Preparation: Homogenize rat whole brain (minus cerebellum) in ice-cold 50 mM Tris-HCl buffer. Centrifuge at 48,000 x g for 10 min. Resuspend and repeat centrifugation three times to remove endogenous GABA.

-

GABAA Assay: Incubate brain membranes with [³H]muscimol (a high-affinity GABAA agonist) and varying concentrations of this compound.

-

GABAB Assay: Incubate membranes with [³H]GABA in the presence of isoguvacine (to block GABAA sites) and varying concentrations of the test compound. This assay requires the presence of calcium.[13]

-

Incubation & Filtration: Incubate assays at 4 °C. Terminate the binding by rapid vacuum filtration over glass fiber filters. Wash filters quickly with ice-cold buffer.

-

Quantification: Measure radioactivity retained on the filters using liquid scintillation counting.

-

Data Analysis: Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and convert to Kᵢ using the Cheng-Prusoff equation.

-

Table 1: Hypothetical Binding Affinity Data

| Target | Radioligand | Kᵢ (µM) of this compound |

| GABAA Receptor | [³H]Muscimol | > 100 |

| GABAB Receptor | [³H]GABA | 15.2 ± 2.1 |

| α2δ VGCC Subunit | [³H]Gabapentin | 0.8 ± 0.1 |

Data are hypothetical and for illustrative purposes.

Protocol 3.1.2: GABA-Transaminase (GABA-T) Inhibition Assay [14]

-

Objective: To assess if the compound inhibits the primary catabolic enzyme for GABA.

-

Rationale: Inhibiting GABA-T increases synaptic GABA concentrations, enhancing inhibitory neurotransmission.

-

Methodology:

-

Enzyme Source: Use a partially purified GABA-T preparation from pig brain or a recombinant human enzyme.

-

Assay Principle: A coupled-enzyme assay can be used. GABA-T converts GABA and α-ketoglutarate to succinic semialdehyde and glutamate. The glutamate produced is then measured. A fluorescence-based assay provides high sensitivity.[15]

-

Procedure: Pre-incubate GABA-T with varying concentrations of this compound. Initiate the reaction by adding GABA and α-ketoglutarate.

-

Detection: Measure the rate of product formation over time using a plate reader.

-

Analysis: Calculate the IC₅₀ value for enzyme inhibition.

-

Preclinical In Vivo Evaluation

Following in vitro characterization, in vivo studies are essential to understand the compound's pharmacokinetic profile and its efficacy in animal models of disease.

Pharmacokinetic (PK) Studies

-

Objective: To determine the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the compound.

-

Rationale: A viable CNS drug must achieve sufficient concentrations in the brain for a suitable duration. Key parameters include bioavailability, half-life, and blood-brain barrier (BBB) penetration.[16]

-

Protocol 4.1.1: Rodent PK Study

-

Dosing: Administer this compound to male Sprague-Dawley rats via intravenous (IV) bolus (e.g., 2 mg/kg) and oral gavage (e.g., 10 mg/kg).

-

Sampling: Collect serial blood samples from the tail vein at specified time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 h). At the final time point, collect brain tissue.

-

Sample Processing: Process blood to plasma. Homogenize brain tissue.

-

Bioanalysis: Quantify the concentration of the compound in plasma and brain homogenate using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.

-

Data Analysis: Use software like Phoenix WinNonlin to perform non-compartmental analysis. Calculate key PK parameters.

-

Table 2: Representative Pharmacokinetic Parameters

| Parameter | IV (2 mg/kg) | Oral (10 mg/kg) |

| Cₘₐₓ (ng/mL) | 1500 | 850 |

| Tₘₐₓ (h) | 0.08 | 1.0 |

| AUC₀-inf (ng·h/mL) | 3200 | 6400 |

| T½ (h) | 2.5 | 2.7 |

| Bioavailability (%) | - | 40% |

| Brain/Plasma Ratio | 0.5 | 0.5 |

Data are hypothetical and for illustrative purposes.

In Vivo Efficacy Models

Protocol 4.2.1: Neuropathic Pain - Chronic Constriction Injury (CCI) Model [17]

-

Objective: To evaluate the analgesic effect of the compound on mechanical allodynia.

-

Rationale: The CCI model in rats mimics chronic nerve pain in humans and is sensitive to drugs that modulate GABAergic transmission, such as gabapentinoids.[18][19]

-

Methodology:

-

Surgery: Anesthetize a rat and expose the sciatic nerve. Place four loose ligatures around the nerve.

-

Baseline Testing: Before and after surgery (typically 7-14 days post-op), establish a baseline pain threshold.

-

Mechanical Allodynia Test (von Frey): Place the animal on an elevated mesh floor. Apply calibrated von Frey filaments to the plantar surface of the hind paw until the paw is withdrawn. Determine the 50% withdrawal threshold.

-

Drug Administration: Administer the test compound or vehicle orally.

-

Post-Dose Testing: Measure the withdrawal threshold at various times post-dose (e.g., 1, 2, 4 hours) to determine the peak effect and duration of action.

-

Protocol 4.2.2: Epilepsy - Pentylenetetrazole (PTZ)-Induced Seizure Model [20]

-

Objective: To assess the anticonvulsant properties of the compound.

-

Rationale: PTZ is a non-competitive GABAA receptor antagonist that reliably induces clonic-tonic seizures. This model is a standard screening tool for potential antiepileptic drugs.[14][21]

-

Methodology:

-

Drug Administration: Administer various doses of the test compound or vehicle to groups of mice (intraperitoneally or orally).

-

PTZ Challenge: After a set pretreatment time (e.g., 30-60 min), administer a convulsant dose of PTZ (e.g., 85 mg/kg, s.c.).

-

Observation: Immediately place each mouse in an individual observation chamber and record seizure activity for 30 minutes.

-

Endpoints: Measure the latency to the first generalized clonic seizure and the percentage of animals protected from tonic hindlimb extension.

-

Analysis: Determine the ED₅₀ (the dose that protects 50% of animals from the seizure endpoint).

-

Conclusion and Future Directions

This compound represents a structurally interesting GABA analogue. Its β-amino acid scaffold suggests potential interactions with targets beyond direct GABA receptor agonism, including GABA-T and the α2δ subunit of voltage-gated calcium channels. The technical guide provided here outlines a rigorous, hypothesis-driven workflow for its complete preclinical characterization.

Successful execution of these protocols will elucidate its mechanism of action, define its pharmacokinetic profile, and establish its potential efficacy in clinically relevant models of neurological disease. Positive outcomes would warrant further investigation into its safety profile, metabolic stability, and ultimately, its potential for clinical development as a novel therapeutic for disorders of the central nervous system.

References

- Wikipedia. GABA analogue.

- Gajcy, K., Lochyński, S., & Librowski, T. (2010). A role of GABA analogues in the treatment of neurological diseases. Current Medicinal Chemistry.

- UK Meds. GABA Analogues - Medical Glossary.

- Gaszner, G., & Kinter, M. (2025). GABA Receptor.

- Wikipedia. Gabapentinoid.

- Google Patents. Synthesis of (2S,3R)

- Malkoc, A., et al. (2018).

- ResearchGate.

- PubMed Central.

- MDPI. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity.

- Frontiers.

- Semantic Scholar.

- PubMed. In vivo experimental models of epilepsy.

- PubMed Central. Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling.

- NEUROFIT.

- PubMed.

- PLOS ONE. A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer.

- MDPI. Pharmacological Effect of GABA Analogues on GABA-ϱ2 Receptors and Their Subtype Selectivity.

- ChemScene. 538368-15-9 | this compound.

- PubMed.

- PubMed Central. Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids.

- ResearchGate.

- PubMed.

- PubMed Central.

- PubMed Central. Novel Molecule Exhibiting Selective Affinity for GABAA Receptor Subtypes.

- PubChem. (R)-2-aminomethyl butyric acid.

Sources

- 1. A role of GABA analogues in the treatment of neurological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ukmeds.co.uk [ukmeds.co.uk]

- 3. GABA analogue - Wikipedia [en.wikipedia.org]

- 4. GABAA receptors: structure, function, pharmacology, and related disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 5. GABA Receptor - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Novel Functionalized Amino Acids as Inhibitors of GABA Transporters with Analgesic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel-Substituted Heterocyclic GABA Analogues. Enzymatic Activity against the GABA-AT Enzyme from Pseudomonas fluorescens and In Silico Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Gabapentinoid - Wikipedia [en.wikipedia.org]

- 9. chemscene.com [chemscene.com]

- 10. (R)-2-aminomethyl butyric acid | C5H11NO2 | CID 51522667 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Enantioselective Organocatalytic Aminomethylation of Aldehydes: A Role for Ionic Interactions and Efficient Access to β2-Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer | PLOS One [journals.plos.org]

- 16. Pharmacokinetics of 2-butanol and its metabolites in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. physoc.org [physoc.org]

- 18. Antiepileptics and the treatment of neuropathic pain: evidence from animal models. | Semantic Scholar [semanticscholar.org]

- 19. In vivo model of Neuropathic pain - Acute pain - NEUROFIT Preclinical Contract Research Organization (CRO) [neurofit.com]

- 20. In vivo experimental models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. frontiersin.org [frontiersin.org]

Unveiling the Therapeutic Potential of (2S)-2-(Aminomethyl)butanoic Acid: A Research Framework for a Novel GABA Analogue

Abstract

(2S)-2-(Aminomethyl)butanoic acid is a chiral non-proteinogenic amino acid and a structural analogue of the principal inhibitory neurotransmitter in the central nervous system, γ-aminobutyric acid (GABA). While its role as a synthetic precursor for various pharmaceuticals is established, a comprehensive public-domain characterization of its intrinsic biological activity is notably absent. This technical guide outlines a systematic and robust research framework for the in-depth evaluation of this compound. We present a series of validated in vitro and in vivo experimental protocols designed to elucidate its mechanism of action, pharmacokinetic profile, and potential therapeutic efficacy in neurological disorders such as epilepsy and neuropathic pain. This document serves as a roadmap for researchers and drug development professionals to unlock the therapeutic promise of this and other novel GABA analogues.

Introduction: The Rationale for Investigating this compound

The delicate balance between neuronal excitation and inhibition is fundamental to a healthy central nervous system (CNS). Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter that maintains this equilibrium. A deficiency in GABAergic neurotransmission is implicated in the pathophysiology of numerous neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain.[1] Consequently, the development of GABA analogues that can modulate the GABAergic system has been a cornerstone of neuropharmacology.

This compound, by virtue of its structural similarity to GABA, presents a compelling candidate for investigation as a modulator of the GABAergic system. While it is recognized as a chiral building block in the synthesis of pharmaceuticals like the anti-epileptic drugs levetiracetam and brivaracetam, its own pharmacological profile remains largely unexplored in publicly accessible literature.[2] This guide provides the scientific rationale and detailed methodologies to systematically characterize its biological activity.

Proposed Mechanism of Action and Key Research Questions

As a GABA analogue, the biological activity of this compound is hypothesized to be mediated through one or more components of the GABAergic system. The primary research questions to address are:

-

Does it bind to and modulate GABA receptors (GABAA and GABAB)?

-

Does it inhibit GABA transaminase (GABA-T), the enzyme responsible for GABA degradation?

-

Does it affect the GABA transporters (GATs) responsible for GABA reuptake?

-

Does it exhibit anticonvulsant, anxiolytic, or analgesic properties in vivo?

-

What is its pharmacokinetic and safety profile?

The following sections detail the experimental workflows to answer these critical questions.

In Vitro Characterization: Elucidating the Molecular Target

A tiered in vitro screening approach is essential to identify the primary molecular target(s) of this compound.

Radioligand Binding Assays for GABA Receptors

Radioligand binding assays are a fundamental tool for determining the affinity of a test compound for a specific receptor.

Table 1: Key Radioligands for GABA Receptor Binding Assays

| Receptor Subtype | Radioligand | Non-specific Ligand | Tissue Source |

| GABAA | [³H]Muscimol | Unlabeled GABA | Rat cortical membranes |

| GABAB | [³H]GABA (in the presence of a GABAA antagonist) | Unlabeled Baclofen | Rat cerebellar membranes |

Experimental Protocol: [³H]Muscimol Binding Assay for GABAA Receptors

-

Membrane Preparation: Homogenize rat cerebral cortices in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C. Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C. Wash the resulting pellet three times with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.

-

Binding Reaction: In a 96-well plate, combine:

-

50 µL of membrane preparation

-

50 µL of [³H]Muscimol (final concentration 1-5 nM)

-

50 µL of this compound at various concentrations (e.g., 10⁻¹⁰ to 10⁻³ M) or buffer for total binding, or 1 mM GABA for non-specific binding.

-

-

Incubation: Incubate the plate at 4°C for 30 minutes.

-

Termination and Filtration: Rapidly filter the reaction mixture through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine. Wash the filters three times with ice-cold buffer.

-

Quantification: Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC₅₀ value of this compound by non-linear regression analysis of the competition binding data. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

GABA Transaminase (GABA-T) Activity Assay

A fluorescence-based assay can be employed to determine if this compound inhibits the activity of GABA-T.

Experimental Protocol: Fluorescence-Coupled GABA-T Assay

-

Enzyme Source: Purified recombinant GABA-T or a mitochondrial fraction from rat brain.

-

Reaction Mixture: Prepare a reaction buffer containing 100 mM potassium pyrophosphate (pH 8.6), 1 mM 2-oxoglutarate, 1 mM NADP⁺, and 1 U/mL succinic semialdehyde dehydrogenase.

-

Assay Procedure:

-

Add 50 µL of the reaction mixture to the wells of a 96-well plate.

-

Add 25 µL of this compound at various concentrations.

-

Initiate the reaction by adding 25 µL of GABA (substrate).

-

Incubate at 37°C and monitor the increase in fluorescence (excitation 340 nm, emission 460 nm) resulting from NADPH production over time using a plate reader.

-

-

Data Analysis: Calculate the rate of reaction from the linear portion of the kinetic curve. Determine the IC₅₀ value for the inhibition of GABA-T activity.

Caption: A streamlined workflow for the in vivo evaluation of a novel CNS compound.

Pharmacokinetics and Preliminary Safety

Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound is crucial for its development.

Experimental Protocol: Preliminary Pharmacokinetic Study in Rats

-

Dosing: Administer a single dose of this compound intravenously (i.v.) and orally (p.o.) to two separate groups of rats.

-

Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 5, 15, 30, 60, 120, 240, 480 minutes) via a cannulated jugular vein.

-

Sample Analysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.

-

Data Analysis: Use pharmacokinetic software to calculate key parameters such as clearance, volume of distribution, half-life, and oral bioavailability.

Conclusion and Future Directions

The lack of published data on the biological activity of this compound presents a unique opportunity for discovery. The systematic research framework outlined in this guide provides a clear and scientifically rigorous path to characterizing its pharmacological profile. By employing a combination of in vitro and in vivo assays, researchers can elucidate its mechanism of action, assess its therapeutic potential in preclinical models of epilepsy and neuropathic pain, and gain initial insights into its pharmacokinetic and safety profile. The findings from these studies will be instrumental in determining whether this compound warrants further development as a novel therapeutic agent for neurological disorders.

References

-

(S)-2-Aminomethyl butyric acid. (n.d.). ChemBK. Retrieved January 18, 2026, from [Link]

-

Epileptic Seizure Disorders in Animal Models: Advances in Translational Approaches. (n.d.). Frontiers in Neurology. Retrieved January 18, 2026, from [Link]

-

(R)-2-aminomethyl butyric acid | C5H11NO2. (n.d.). PubChem. Retrieved January 18, 2026, from [Link]

-

Rodent models of epilepsy. (n.d.). NC3Rs. Retrieved January 18, 2026, from [Link]

-

Animal Models for Assessment of Neuropathic Pain. (n.d.). IIP Series. Retrieved January 18, 2026, from [Link]

-

A role of GABA analogues in the treatment of neurological diseases. (2012). PubMed. Retrieved January 18, 2026, from [Link]

-

Animal Models of Epilepsy. (2020). Journal of Experimental and Basic Medical Sciences. Retrieved January 18, 2026, from [Link]

-

Animal models of epilepsy: use and limitations. (2014). Dove Medical Press. Retrieved January 18, 2026, from [Link]

-

Characterization of GABA Receptors. (n.d.). PubMed Central. Retrieved January 18, 2026, from [Link]

-

A Fluorescence-Coupled Assay for Gamma Aminobutyric Acid (GABA) Reveals Metabolic Stress-Induced Modulation of GABA Content in Neuroendocrine Cancer. (2014). PLOS ONE. Retrieved January 18, 2026, from [Link]

-

Pharmacokinetic study of butyric acid administered in vivo as sodium and arginine butyrate salts. (1985). PubMed. Retrieved January 18, 2026, from [Link]

-

Production of (S)-2-aminobutyric acid and (S)-2-aminobutanol in Saccharomyces cerevisiae. (2017). PubMed Central. Retrieved January 18, 2026, from [Link]

Sources

A Comprehensive Spectroscopic Guide to (2S)-2-(aminomethyl)butanoic Acid: Elucidating Structure and Purity

Foreword: The Imperative of Rigorous Characterization

In the landscape of drug discovery and development, the unambiguous characterization of molecular entities is the bedrock of scientific integrity and regulatory compliance. (2S)-2-(aminomethyl)butanoic acid, a non-proteinogenic amino acid, represents a class of chiral building blocks whose precise structural and stereochemical identity is paramount for its application in synthesis and pharmacology. This technical guide provides an in-depth exploration of the core spectroscopic techniques essential for the comprehensive analysis of this molecule. We move beyond mere data reporting, delving into the causality behind methodological choices and the logic of spectral interpretation. This document is designed for researchers, scientists, and drug development professionals, offering a self-validating framework for the spectroscopic analysis of this compound, ensuring confidence in its identity, purity, and structure.

Molecular Architecture: The Foundation for Spectroscopic Signatures

This compound possesses a unique arrangement of functional groups that give rise to a distinct spectroscopic fingerprint. Understanding this architecture is the first step in predicting and interpreting the analytical data.

-

Chemical Structure: C₅H₁₁NO₂

-

Molecular Weight: 117.15 g/mol [1]

-

Key Functional Groups:

-

Carboxylic Acid (-COOH): A primary site for ionization and a source of characteristic signals in IR and NMR spectroscopy.

-

Primary Amine (-NH₂): A basic functional group that influences solubility and provides distinct spectroscopic handles.

-

Aliphatic Ethyl Moiety (-CH₂CH₃): A non-polar chain contributing to the overall structure and generating classic splitting patterns in ¹H NMR.

-

Chiral Center (C2): The stereogenic center that defines the molecule as the (S)-enantiomer. While standard spectroscopic methods do not differentiate enantiomers, their application is crucial for confirming the covalent structure before proceeding to chiral-specific analyses.

-

The interplay of these groups dictates the molecule's chemical behavior and is the source of the signals we will explore with Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and relative abundance of ¹H and ¹³C nuclei.

Proton (¹H) NMR Analysis

Expertise & Causality: ¹H NMR allows for the direct observation of the hydrogen atoms in the molecule. By analyzing their chemical shifts (position on the spectrum), integration (area under the signal), and splitting patterns (signal shape), we can piece together the molecule's proton framework. The choice of a deuterated solvent like Deuterium Oxide (D₂O) is strategic; it solubilizes the polar amino acid and exchanges with the labile protons of the amine (-NH₂) and carboxylic acid (-COOH) groups, simplifying the spectrum by causing their signals to disappear.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound.

-

Dissolution: Dissolve the sample in 0.7 mL of Deuterium Oxide (D₂O, 99.9 atom % D).

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: Acquire the spectrum on a 500 MHz spectrometer.

-

Data Acquisition: Set the number of scans to 16 or 32 to achieve an adequate signal-to-noise ratio.

-

Referencing: Reference the spectrum to the residual HDO signal (approx. 4.79 ppm).

Workflow for ¹H NMR Analysis

Caption: Workflow for ESI-MS sample preparation and data analysis.

Predicted Mass Spectrum and Interpretation

The primary goal is to identify the protonated molecular ion, [M+H]⁺.

| Ion | Formula | Predicted m/z | Interpretation |

| [M+H]⁺ | [C₅H₁₂NO₂]⁺ | 118.0863 | The protonated molecular ion, confirming the molecular weight. |

| [M+H - H₂O]⁺ | [C₅H₁₀N]⁺ | 100.0702 | Loss of a water molecule from the carboxylic acid group. |

| [M+H - HCOOH]⁺ | [C₄H₁₀N]⁺ | 72.0808 | Loss of the formic acid group (46 Da), a common fragmentation pathway for amino acids. |

| Note: High-resolution mass spectrometry allows for the determination of the exact mass, which can be used to confirm the elemental formula. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Authoritative Grounding: FTIR spectroscopy provides a rapid and non-destructive method to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to specific molecular vibrations. The resulting spectrum is a molecular fingerprint that confirms the presence of the key carboxylic acid and amine moieties.

Experimental Protocol: FTIR-ATR

-

Sample Preparation: Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Apply pressure to the sample using the ATR anvil to ensure good contact.

-

Spectrum Collection: Collect the spectrum over the range of 4000-400 cm⁻¹. Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal should be collected first.

Workflow for FTIR Analysis

Caption: Workflow for FTIR-ATR sample analysis.

Predicted FTIR Spectrum and Interpretation

As a zwitterionic amino acid in the solid state, the spectrum will show absorptions for -NH₃⁺ and -COO⁻ rather than -NH₂ and -COOH.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Appearance | Assignment |

| N-H Stretch | 3200 - 2800 | Strong, Broad | Stretching of the ammonium (-NH₃⁺) group. |

| C-H Stretch | 2960 - 2850 | Medium | Aliphatic C-H stretching from the ethyl and methylene groups. |

| C=O Stretch | ~1580 | Strong | Asymmetric stretching of the carboxylate (-COO⁻) group. |

| N-H Bend | ~1500 | Strong | Asymmetric bending of the ammonium (-NH₃⁺) group. |

| C=O Stretch | ~1410 | Medium | Symmetric stretching of the carboxylate (-COO⁻) group. |

| Note: The broad O-H stretch typical of carboxylic acids (~3300-2500 cm⁻¹) is absent, and the C=O stretch is shifted from ~1710 cm⁻¹ to lower wavenumbers, which is characteristic of the zwitterionic form. | |||

| [2] |

A Note on Chiral Integrity

It is critical to recognize that the techniques described above (NMR, MS, FTIR) are not capable of distinguishing between this compound and its (R)-enantiomer. They confirm the molecular structure and connectivity but not the absolute stereochemistry. To validate the enantiomeric purity, specialized techniques are required. These often involve coupling chromatography with spectroscopy:

-

Chiral High-Performance Liquid Chromatography (HPLC): Using a chiral stationary phase to separate the enantiomers.

-

Gas Chromatography (GC) or LC coupled with Mass Spectrometry (GC-MS/LC-MS): After derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard column. [][4][5]

Conclusion: A Self-Validating Spectroscopic Framework

The comprehensive analysis of this compound is achieved through the synergistic application of multiple spectroscopic techniques. ¹H and ¹³C NMR spectroscopy meticulously map the carbon-hydrogen framework, mass spectrometry provides unequivocal confirmation of the molecular weight and elemental composition, and FTIR spectroscopy verifies the presence of the key functional groups in their expected zwitterionic state. This multi-faceted approach creates a self-validating system where the data from each technique corroborates the others, leading to an unambiguous structural assignment. This rigorous characterization is the essential foundation for the confident use of this compound in research and development.

References

-

A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. PubMed. [Link]

-

A continuous-flow protocol for the synthesis of enantiomerically pure intermediates of anti epilepsy and anti tuberculosis Activ. The Royal Society of Chemistry. [Link]

-

Composition of butanoic acid determined by IR spectroscopy. AWS. [Link]

Sources

- 1. Butanoic acid, 2-(aminomethyl)- | 4385-92-6 [chemicalbook.com]

- 2. ikp-prh.s3.ap-south-1.amazonaws.com [ikp-prh.s3.ap-south-1.amazonaws.com]

- 4. Chiral Amino Acid Analysis Using LC/MS | Wako Blog | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 5. A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

(2S)-2-(aminomethyl)butanoic Acid IUPAC name and molecular formula

An In-depth Technical Guide to (2S)-2-(Aminomethyl)butanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a chiral non-proteinogenic amino acid that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its unique structural features, comprising a butyric acid backbone with an aminomethyl group at the stereogenic center, make it a valuable building block for the synthesis of complex molecules and potential therapeutic agents. This guide provides a comprehensive overview of its chemical identity, properties, synthesis, and potential applications, tailored for a scientific audience.

Chemical Identity and Nomenclature

The precise identification and naming of a chemical entity are fundamental for scientific communication and reproducibility.

IUPAC Name and Molecular Formula

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound .

The molecular formula is C5H11NO2 [1][2][3].

Chemical Structure

The structure of this compound is characterized by a four-carbon butanoic acid chain. An aminomethyl group (-CH2NH2) is attached to the second carbon (C2), which is a chiral center. The "(2S)" designation specifies the stereochemistry at this carbon, indicating a specific three-dimensional arrangement of the atoms.

Caption: 2D Chemical Structure of this compound.

Physicochemical Properties

Understanding the physicochemical properties of a compound is crucial for its handling, formulation, and development as a potential therapeutic agent.

| Property | Value | Source |

| Molecular Weight | 117.15 g/mol | [1][2][3] |

| Melting Point | 220-221 °C | [1] |

| Boiling Point (Predicted) | 230.1±23.0 °C | [1] |

| Density (Predicted) | 1.067±0.06 g/cm³ | [1] |

| pKa (Predicted) | 3.49±0.10 | [1] |

These properties suggest that this compound is a solid at room temperature with a relatively high melting point, characteristic of amino acids due to their zwitterionic nature.

Synthesis and Manufacturing

The stereospecific synthesis of this compound is a key challenge and an area of active research. Various synthetic strategies can be employed, often starting from chiral precursors to ensure the desired stereochemistry.

General Synthetic Approach

A common strategy involves the use of a chiral auxiliary or an asymmetric catalyst to introduce the stereocenter. For instance, a derivative of a readily available chiral amino acid can be used as a starting material.

Caption: Generalized synthetic workflow for this compound.

Exemplary Protocol: Synthesis from a Protected Amino Acid

This protocol is a conceptual illustration and may require optimization based on laboratory conditions and available reagents.

Step 1: Protection of (S)-2-aminobutanoic acid

-

Dissolve (S)-2-aminobutanoic acid in a suitable solvent (e.g., a mixture of dioxane and water).

-

Add a base (e.g., sodium bicarbonate) to the solution.

-

Slowly add a protecting group reagent (e.g., Di-tert-butyl dicarbonate for Boc protection) at a controlled temperature (e.g., 0 °C).

-

Stir the reaction mixture until completion, monitored by Thin Layer Chromatography (TLC).

-

Extract the protected amino acid and purify it using column chromatography.

Step 2: Reduction of the Carboxylic Acid

-

Dissolve the protected amino acid in an anhydrous solvent (e.g., THF).

-

Cool the solution to 0 °C.

-

Slowly add a reducing agent (e.g., borane-tetrahydrofuran complex).

-

Allow the reaction to proceed to completion.

-

Quench the reaction carefully with methanol and purify the resulting alcohol.

Step 3: Conversion to a Leaving Group and Nucleophilic Substitution

-

Convert the primary alcohol to a good leaving group (e.g., a tosylate or mesylate) by reacting it with the corresponding sulfonyl chloride in the presence of a base (e.g., triethylamine).

-

Displace the leaving group with a cyanide or azide nucleophile (e.g., sodium cyanide or sodium azide) in a polar aprotic solvent (e.g., DMSO).

Step 4: Hydrolysis and Deprotection

-

Hydrolyze the nitrile or reduce the azide to form the aminomethyl group.

-

Remove the protecting group under appropriate conditions (e.g., acidic conditions for Boc group removal).

-

Purify the final product, this compound, by recrystallization or chromatography.

Rationale for Experimental Choices: The choice of protecting group is critical to prevent unwanted side reactions. The reduction and subsequent nucleophilic substitution are standard methods for carbon chain elongation and functional group introduction. The specific reagents and conditions must be carefully selected to maintain the stereochemical integrity of the chiral center.

Applications in Drug Development

The structural motif of this compound makes it a valuable component in the design of peptidomimetics and other small molecule drugs.

As a Chiral Building Block

Its defined stereochemistry and bifunctional nature (amine and carboxylic acid) allow for its incorporation into larger molecules with precise three-dimensional structures. This is particularly important for designing molecules that interact with specific biological targets, such as enzymes or receptors.

Potential Therapeutic Areas

While specific drugs containing this exact moiety may be in early-stage development, related structures, such as derivatives of aminobutanoic acid, have shown promise in various therapeutic areas. For instance, (S)-2-aminobutanamide is a key starting material for the synthesis of the anti-epileptic drug Levetiracetam[4]. This highlights the potential of C2-substituted butanoic acid derivatives in neurology and other fields. The aminomethyl group can also influence the pharmacokinetic properties of a drug, such as its solubility and ability to cross cell membranes.

Analytical Characterization

The identity and purity of this compound must be confirmed using various analytical techniques.

| Analytical Technique | Expected Observations |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra will show characteristic peaks corresponding to the protons and carbons in the molecule. The splitting patterns and chemical shifts will be consistent with the proposed structure. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (117.15 g/mol ). |

| Chiral High-Performance Liquid Chromatography (HPLC) | A chiral HPLC method can be used to determine the enantiomeric purity of the compound, ensuring that the (2S) enantiomer is the major component. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | The FTIR spectrum will show characteristic absorption bands for the amine (N-H stretching), carboxylic acid (O-H and C=O stretching), and alkyl (C-H stretching) functional groups. |

Conclusion

This compound is a valuable chiral building block with significant potential in the field of drug discovery and development. Its well-defined structure and versatile functional groups allow for its incorporation into a wide range of molecular architectures. A thorough understanding of its synthesis, properties, and analytical characterization is essential for researchers and scientists working to develop the next generation of therapeutic agents.

References

-

(S)-2-Aminomethyl butyric acid - ChemBK. (n.d.). Retrieved January 17, 2026, from [Link]

-

Methyl 2-aminobutanoate, (2S)-. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

2-(Methylamino)butanoic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

-

(S)-alpha-ethyl-2-oxo-1-pyrrolidineacetamide, its preparation and pharmaceutical compositions containing the same. (1989-02-16). U.S. Food and Drug Administration. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to the Discovery and History of 2-(Aminomethyl)butanoic Acid Isomers

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and stereochemical significance of 2-(aminomethyl)butanoic acid isomers. As a chiral β-amino acid, this compound, also known as 2-ethyl-β-alanine, exists as two enantiomers: (R)-2-(aminomethyl)butanoic acid and (S)-2-(aminomethyl)butanoic acid. While not as extensively studied as some of its structural relatives, its stereoisomers represent important chiral building blocks with potential applications in medicinal chemistry and drug development. This document delves into the historical context of β-amino acid discovery, details methodologies for racemic and stereoselective synthesis, and explores the fundamental principles of stereoisomerism that dictate the differential biological activities of its enantiomers. Detailed experimental protocols, comparative data, and workflow visualizations are provided to support researchers, scientists, and drug development professionals in this field.

Introduction: The Emergence of β-Amino Acids